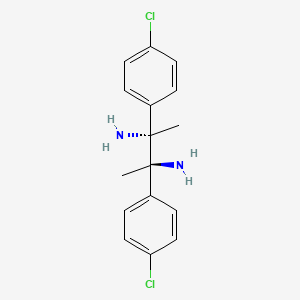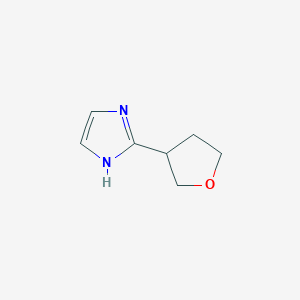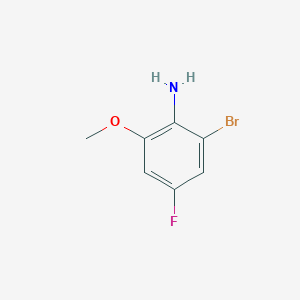
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine is an organic compound with the molecular formula C16H18Cl2N2 This compound is characterized by the presence of two chiral centers, making it a diastereomer
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine typically involves the reaction of 4-chlorobenzaldehyde with a suitable diamine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce primary or secondary amines .
Aplicaciones Científicas De Investigación
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- (2S,3S)-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- (2S,3R)-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
Uniqueness
The unique aspect of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
939983-16-1 |
|---|---|
Fórmula molecular |
C16H16Cl2 |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
1-chloro-4-[(2S,3R)-3-(4-chlorophenyl)butan-2-yl]benzene |
InChI |
InChI=1S/C16H16Cl2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12H,1-2H3/t11-,12+ |
Clave InChI |
ZBSQYCXMPKWLSV-TXEJJXNPSA-N |
SMILES |
CC(C1=CC=C(C=C1)Cl)(C(C)(C2=CC=C(C=C2)Cl)N)N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)Cl)[C@@H](C)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C1=CC=C(C=C1)Cl)C(C)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)



